8-Nitro Core Confers Superior Antiproliferative Activity vs. Alkylamino/Oxy Analogs
A key differential advantage of the 8-nitroquinazoline core is its ability to produce highly potent dual EGFR/ErbB-2 inhibitors when functionalized with an anilino group at the 5-position. The derivative 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline (1h) exhibited IC50 values of <0.01 µM against EGFR-overexpressing MDA-MB-468 cells and 13 µM against ErbB-2-overexpressing SK-BR-3 cells [1]. In stark contrast, analogous compounds bearing an alkylamino or alkyloxy group at the 5-position on the same 8-nitroquinazoline core were essentially inactive, underscoring the critical synergy between the 8-nitro core and the 5-anilino substituent [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline (1h): <0.01 µM (MDA-MB-468, EGFR) and 13 µM (SK-BR-3, ErbB-2) |
| Comparator Or Baseline | 5-alkylamino/alkyloxy-4-hydroxy-8-nitroquinazolines |
| Quantified Difference | Inactive vs. IC50 <0.01 µM (for EGFR-overexpressing cells) |
| Conditions | In vitro cell viability assay using human breast cancer cell lines MDA-MB-468 (EGFR+) and SK-BR-3 (ErbB-2+) |
Why This Matters
This data confirms the 8-nitroquinazoline-2,4-diol core is a validated and potent starting point for synthesizing highly selective and potent dual kinase inhibitors, a capability not shared by other substitution patterns.
- [1] Jin, Y., et al. Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors. Bioorganic & Medicinal Chemistry. 2005; 13(19): 5613-5622. View Source
